1-(1-Hydroxypropoxy)propan-1-ol
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Overview
Description
1-(1-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is a versatile organic compound with the molecular formula C6H14O3 and a molar mass of 134.17 g/mol . This colorless, odorless liquid is non-corrosive and has low toxicity, making it suitable for a wide range of applications in various industries .
Mechanism of Action
Target of Action
“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a versatile organic compound . It is used as a solvent, plasticizer, polymerization initiator, and monomer . It acts as an additive in perfumes, skin and hair care products . Therefore, its primary targets are various organic substances that it helps dissolve, such as oils and fats .
Mode of Action
The compound interacts with its targets primarily through its role as a solvent. It facilitates the dissolution of organic substances like oils and fats . In the synthesis of 1-propoxypropane from propan-1-ol, the first step involves the protonation of the oxygen atom of propan-1-ol . In the next step, the oxygen atom of the second molecule of propan-1-ol, which acts as a nucleophile, attacks the protonated propan-1-ol to form protonated 1-propoxypropane and water .
Biochemical Pathways
The compound is involved in the synthesis of food additives and cosmetics . It is also used as an intermediate in polyurethane polyols, alkyd resins, and non-reinforced polyesters . When metabolized by the liver, this organic compound undergoes a series of transformations. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid .
Pharmacokinetics
It is known that when metabolized by the liver, this organic compound undergoes a series of transformations . Ultimately, the resulting acid is excreted through urine, completing its metabolic journey .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its wide range of applications. It plays a vital role as a reagent in the preparation of pharmaceuticals and other organic compounds . It is also an active ingredient in commercial fog fluid, which is used as an entertainment in fog machines .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, it is hygroscopic and incompatible with strong oxidizing agents . More research is needed to fully understand how different environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-(1-Hydroxypropoxy)propan-1-ol takes part in synthesizing food additives and cosmetics . Its importance extends to analytical techniques, such as gas chromatography and spectroscopy, where it acts as a crucial reagent . Furthermore, its role as a solvent becomes evident when facilitating the dissolution of organic substances like oils and fats .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism in the liver. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid . Ultimately, this acid is excreted through urine, completing its metabolic journey .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism in the liver. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid . Ultimately, this acid is excreted through urine, completing its metabolic journey .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropoxy)propan-1-ol can be synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide) under elevated temperature and pressure . The reaction involves the formation of a mixture of propylene glycol oligomers, which are then separated by distillation to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of silver- and gold-based catalysts supported on SrFeO3-δ perovskite in a chemical looping approach . This method allows for the selective formation of propan-1-ol from propylene, with high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Propionic acid.
Reduction: Propan-1-ol.
Substitution: Halogenated derivatives of propan-1-ol.
Scientific Research Applications
1-(1-Hydroxypropoxy)propan-1-ol has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol (Monopropylene Glycol): A similar compound with a lower molecular weight and different physical properties.
2-(2-Hydroxypropoxy)-1-propanol (Tripropylene Glycol): Another related compound with a higher molecular weight and different applications.
2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (Tetrapropylene Glycol): A compound with multiple propylene glycol units, used in different industrial applications.
Uniqueness
1-(1-Hydroxypropoxy)propan-1-ol is unique due to its balanced properties, including low toxicity, high solubility in water, and versatility in various chemical reactions. Its ability to act as a solvent, intermediate, and reagent in multiple applications makes it a valuable compound in both scientific research and industrial processes .
Properties
IUPAC Name |
1-(1-hydroxypropoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXYAURTRCDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OC(CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860335 |
Source
|
Record name | 1,1'-Oxydi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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